molecular formula C9H18N4O2 B1652154 omega-N-Allylarginine CAS No. 139461-37-3

omega-N-Allylarginine

Cat. No.: B1652154
CAS No.: 139461-37-3
M. Wt: 214.27 g/mol
InChI Key: ZPQWZDPOLXVMOU-ZETCQYMHSA-N
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Description

N-omega-allyl-L-arginine is a compound known for its role as a competitive and reversible inhibitor of neuronal nitric oxide synthase (nNOS).

Preparation Methods

Synthetic Routes and Reaction Conditions

N-omega-allyl-L-arginine can be synthesized through a series of chemical reactions involving L-arginine as the starting materialThis can be achieved through allylation reactions using reagents such as allyl bromide under basic conditions .

Industrial Production Methods

While specific industrial production methods for N-omega-allyl-L-arginine are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-omega-allyl-L-arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield a variety of functionalized compounds .

Scientific Research Applications

N-omega-allyl-L-arginine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and studies involving nitric oxide synthase inhibitors.

    Biology: The compound is studied for its effects on neuronal nitric oxide synthase and its potential role in modulating biological processes.

    Medicine: Research explores its potential therapeutic applications, particularly in conditions related to nitric oxide synthesis and regulation.

    Industry: It may be used in the development of new pharmaceuticals and biochemical research tools.

Mechanism of Action

N-omega-allyl-L-arginine exerts its effects by inhibiting neuronal nitric oxide synthase (nNOS). This inhibition is competitive and reversible, meaning the compound competes with the natural substrate for binding to the enzyme. The inhibition of nNOS leads to a decrease in the production of nitric oxide, a key signaling molecule involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-omega-allyl-L-arginine is unique due to its specific allyl group, which allows it to generate allylated heme adducts. This property distinguishes it from other nitric oxide synthase inhibitors and contributes to its specific applications in research and potential therapeutic uses .

Properties

CAS No.

139461-37-3

Molecular Formula

C9H18N4O2

Molecular Weight

214.27 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid

InChI

InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/t7-/m0/s1

InChI Key

ZPQWZDPOLXVMOU-ZETCQYMHSA-N

Isomeric SMILES

C=CCNC(=NCCC[C@@H](C(=O)O)N)N

SMILES

C=CCNC(=NCCCC(C(=O)O)N)N

Canonical SMILES

C=CCNC(=NCCCC(C(=O)O)N)N

139461-37-3

sequence

X

Synonyms

N(G)-allylarginine
omega-N-allylarginine

Origin of Product

United States

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